N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-ethoxybenzamide
Description
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring a quinoline core with ethoxybenzamide and dimethyl substituents, contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-27-19-8-6-5-7-18(19)22(26)23-12-11-17-13-16-10-9-14(2)15(3)20(16)24-21(17)25/h5-10,13H,4,11-12H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQCHDUAFNBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an appropriate ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using suitable alkylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Ethoxybenzamide Moiety: The ethoxybenzamide group can be attached through an amide coupling reaction using ethoxybenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-ethoxybenzamide can be compared with other quinoline derivatives, such as:
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide: Contains a naphthalene carboxamide moiety instead of an ethoxybenzamide group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
